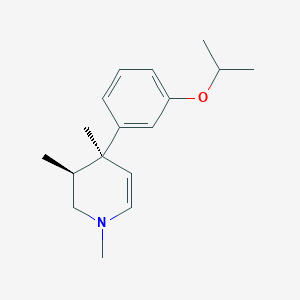
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, methoxyphenyl, and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyphenyl and trifluoromethyl-substituted pyrimidine derivatives.
Bromination: The bromination of the pyrimidine ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, or ethers.
Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Scientific Research Applications
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe or ligand in studies involving biological pathways and molecular interactions.
Agricultural Chemistry: The compound is investigated for its potential use in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Materials Science: The compound’s electronic properties, influenced by the trifluoromethyl and methoxyphenyl groups, make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the methoxyphenyl group, which may affect its reactivity and applications.
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which may limit its use in substitution reactions.
2-Bromo-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the methoxy group, which may influence its electronic properties and solubility.
Uniqueness
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (bromine, methoxyphenyl, and trifluoromethyl) on the pyrimidine ring. This combination of groups imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8BrF3N2O |
|---|---|
Molecular Weight |
333.10 g/mol |
IUPAC Name |
2-bromo-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2O/c1-19-9-5-3-2-4-7(9)8-6-10(12(14,15)16)18-11(13)17-8/h2-6H,1H3 |
InChI Key |
JTVJUMWWSDLFJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)



![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)







